molecular formula C21H16N2O5 B11651812 4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester

4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester

Cat. No.: B11651812
M. Wt: 376.4 g/mol
InChI Key: DHHMNTHOFOOTMV-YBEGLDIGSA-N
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Description

4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester typically involves multi-step organic reactions. One common method involves the condensation of 5-cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridine-3-carbaldehyde with 2-furylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The resulting intermediate is then esterified with ethyl benzoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various esters and amides.

Scientific Research Applications

4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid methyl ester
  • **4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid propyl ester

Uniqueness

The uniqueness of 4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the ethyl ester variant may exhibit different solubility, reactivity, and biological activity, making it particularly valuable for certain applications.

Properties

Molecular Formula

C21H16N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C21H16N2O5/c1-3-27-21(26)14-6-4-13(5-7-14)18-9-8-15(28-18)10-16-12(2)17(11-22)20(25)23-19(16)24/h4-10H,3H2,1-2H3,(H,23,24,25)/b16-10-

InChI Key

DHHMNTHOFOOTMV-YBEGLDIGSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=C(C(=O)NC3=O)C#N)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=C(C(=O)NC3=O)C#N)C

Origin of Product

United States

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